molecular formula C11H11BrO B3037923 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 67159-85-7

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3037923
CAS No.: 67159-85-7
M. Wt: 239.11 g/mol
InChI Key: MVIGYOCYIUJCGE-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative characterized by a bicyclic structure with a ketone group at position 1, a bromine atom at position 5, and two methyl groups at position 3 (Figure 1).

Properties

IUPAC Name

5-bromo-3,3-dimethyl-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIGYOCYIUJCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241664
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67159-85-7
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67159-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₁H₁₁BrO
  • Molecular Weight : 239.11 g/mol
  • CAS Registry Number: Not explicitly provided in the evidence, but related compounds (e.g., 5-bromo-2,3-dihydro-1H-inden-1-one) are documented under CAS 34598-49-7 .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one with analogous dihydroindenones, highlighting substituent variations and their implications:

Compound Substituents Molecular Formula Key Properties/Activities Reference
This compound Br (C5), CH₃ (C3) C₁₁H₁₁BrO Enhanced lipophilicity and steric hindrance; potential bioactivity inferred from analogs.
5-Bromo-2,3-dihydro-1H-inden-1-one Br (C5) C₉H₇BrO Intermediate in indoxacarb synthesis; bromine enhances electrophilicity.
5-Chloro-2,3-dihydro-1H-inden-1-one Cl (C5) C₉H₇ClO Similar reactivity to bromo analogs; used in agrochemical synthesis (e.g., indoxacarb).
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one OH (C6), benzylidene (C2) C₁₇H₁₄O₄ Anti-inflammatory activity in macrophages (IC₅₀: 3.2 µM for LPS-induced NO inhibition).
5-Bromo-2,3-dihydro-1H-inden-1-one oxime Br (C5), oxime (C1) C₉H₈BrNO Oxime derivative with potential chelating properties; CAS 185122-63-6.

Physicochemical Properties

  • Electronic Effects :
    • Bromine’s electron-withdrawing nature deactivates the ketone group, reducing nucleophilic attack susceptibility. This contrasts with hydroxy-substituted analogs (e.g., compound 7x ), where electron-donating groups enhance reactivity .

Biological Activity

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H11BrOC_{10}H_{11}BrO and features a bromine atom at the 5-position and two methyl groups at the 3-position on the indanone ring. The presence of these substituents contributes to its unique chemical properties and biological activities.

Target Interactions:
this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action is primarily linked to its ability to modulate biochemical pathways associated with:

  • Antimicrobial Activity: The compound exhibits significant antibacterial properties against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it inhibits protein synthesis, nucleic acid synthesis, and peptidoglycan production in bacterial cells .
  • Anticancer Properties: Research has shown that this compound can induce apoptosis in cancer cells via various pathways. It may act by inhibiting specific oncogenic pathways or promoting pro-apoptotic factors within the cells.

Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntibacterialEffective against MRSA and other Gram-positive bacteria. MIC values range from 15.625 to 62.5 μM.
AnticancerInduces apoptosis in various cancer cell lines through multiple pathways.
AntifungalExhibits antifungal activity surpassing fluconazole in some assays.
AntioxidantDemonstrates antioxidant properties by scavenging free radicals.

Case Studies

  • Antibacterial Efficacy:
    A study investigated the antibacterial effects of this compound against MRSA strains. The compound showed a minimum inhibitory concentration (MIC) of 15.625 μM, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Anticancer Activity:
    In vitro studies demonstrated that this compound could induce cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The mechanism involved the modulation of Bcl-2 family proteins and activation of caspases.

Research Findings

Recent research has highlighted several important findings related to the biological activity of this compound:

  • Synergistic Effects: When combined with other antimicrobial agents, this compound exhibited synergistic effects that enhanced its antibacterial efficacy against resistant strains.
  • Biofilm Inhibition: The compound has shown potential in inhibiting biofilm formation in MRSA, which is crucial for combating chronic infections associated with biofilms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

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